2-Isobutyl-3-methoxypyrazine - 24683-00-9

2-Isobutyl-3-methoxypyrazine

Catalog Number: EVT-313057
CAS Number: 24683-00-9
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring heterocyclic aromatic organic compound known for its potent aroma, often described as "green bell pepper," "earthy," or "musty." [, , , , ] It belongs to the pyrazine class of compounds, known for their significant roles in food flavor and fragrance. [, , , , ] IBMP serves as a crucial component in various natural and artificial flavors, impacting the sensory qualities of food, beverages, and other consumer products. [, , , , ]

Synthesis Analysis

While the exact biosynthetic pathways for IBMP production in insects remain to be fully elucidated, research suggests that the moths likely synthesize IBMP de novo, rather than acquiring it from their diet. [, ] This finding highlights the importance of considering de novo synthesis, in addition to sequestration, when studying insect chemical defenses.

Mechanism of Action

IBMP exerts its potent aroma through interactions with olfactory receptors, specialized proteins found in the nasal cavity. [, , , ] These receptors bind to specific odorant molecules, triggering a signal transduction cascade that ultimately leads to the perception of smell in the brain. [, , , ] The unique molecular structure of IBMP allows it to bind to and activate certain olfactory receptors, leading to the distinct bell pepper aroma. [, , , ]

Applications
  • Food Science and Technology: IBMP is a key aroma compound in various food products, particularly bell peppers, and plays a significant role in shaping their flavor profile. [, , , , , , , , , ] Its presence can also be indicative of specific agricultural practices, storage conditions, or processing methods. [, , , ]
  • Environmental Monitoring: IBMP can be used as an indicator of microbial contamination in water sources, as certain bacteria produce this compound as a byproduct. [, , , ] Detecting IBMP in water samples can signal the need for further investigation and treatment. [, , , ]
  • Insect Chemical Ecology: IBMP serves as an attractant for specific insect species, particularly those that feed on plants in the genus Capsicum (peppers). [, , ] This knowledge can be applied in pest management strategies, using IBMP as a lure in traps to monitor or control insect populations. [, , ]
Future Directions
  • Understanding Receptor Interactions: Further research could focus on elucidating the specific olfactory receptors that interact with IBMP, providing a deeper understanding of how this molecule triggers the perception of bell pepper aroma. [, , , ]

2-Isopropyl-3-methoxypyrazine

  • Compound Description: 2-Isopropyl-3-methoxypyrazine is a methoxypyrazine compound known for its potent earthy and musty aroma. It's often identified as a major contributor to the undesirable "potato taste defect" in coffee beans. []
  • Relevance: Structurally similar to 2-isobutyl-3-methoxypyrazine, with an isopropyl group instead of an isobutyl group at the 2-position of the pyrazine ring. Both compounds are often found together in nature and contribute to characteristic aromas in various foods and beverages. [] They are both also identified as attractants for certain insects. []

2-(sec-Butyl)-3-methoxypyrazine

  • Compound Description: 2-(sec-Butyl)-3-methoxypyrazine, like the other mentioned methoxypyrazines, possesses a potent aroma described as earthy or bell pepper-like. It plays a role in chemical communication in some insects, acting as a warning signal against predators. [, ]
  • Relevance: This compound belongs to the same 2-alkyl-3-methoxypyrazine class as 2-isobutyl-3-methoxypyrazine, differing only in the structure of the alkyl substituent at the 2-position. These structural similarities result in comparable sensory properties, with both contributing to earthy and green aromas in various plants and insects. [, ]

3-Mercaptohexan-1-ol

  • Compound Description: 3-Mercaptohexan-1-ol is a volatile sulfur compound known for its powerful tropical fruit aroma, often described as passionfruit or guava. It's a key aroma compound in Sauvignon Blanc wines. []
  • Relevance: While structurally distinct from 2-isobutyl-3-methoxypyrazine, 3-mercaptohexan-1-ol is relevant due to their co-occurrence in Sauvignon Blanc wines and their potential sensory interactions. Research suggests that the presence of one compound can influence the perception of the other's aroma in wine. []

Guaiacol

  • Compound Description: Guaiacol is a phenolic compound with a smoky, burnt aroma. It's found in various foods and beverages, including coffee and wine, contributing to their complex aroma profiles. [, ]
  • Relevance: Guaiacol, along with 2-isobutyl-3-methoxypyrazine and other volatile phenols, plays a crucial role in the overall aroma profile of red wine. Understanding their individual sensory contributions and potential interactions is essential for wine quality assessment. []

4-Ethylphenol

  • Compound Description: 4-Ethylphenol is a volatile phenol primarily known for its distinctive "barnyard" or "leather" aroma. It can be found in various fermented products, including wine, where its presence at high concentrations is considered a fault. []
  • Relevance: Similar to guaiacol, 4-ethylphenol is grouped with 2-isobutyl-3-methoxypyrazine as a compound influencing the aroma profile of red wine. Research on these compounds explores their individual sensory impacts and potential interactions at varying concentrations to understand their contribution to wine quality. [, ]

Geosmin

  • Compound Description: Geosmin is a volatile organic compound produced by certain microorganisms, notably cyanobacteria and actinomycetes. It's recognized for its distinct earthy and musty odor, often associated with the smell of damp soil after rain. [, , , ]
  • Relevance: Geosmin and 2-isobutyl-3-methoxypyrazine are both volatile compounds known for their potent earthy and musty aromas, frequently encountered as off-flavors in drinking water. Their low odor threshold concentrations pose significant challenges for water treatment and necessitate the development of sensitive analytical techniques for detection and quantification. [, , , ]

2-Methylisoborneol

  • Compound Description: 2-Methylisoborneol (MIB) is another microbial volatile organic compound, often produced alongside geosmin, and contributing to earthy and musty off-flavors in drinking water. [, , ]
  • Relevance: Similar to geosmin, 2-methylisoborneol shares the earthy and musty aroma profile with 2-isobutyl-3-methoxypyrazine. Both compounds are often found together in water sources and are considered undesirable due to their low odor thresholds. [, , ]

2,4,6-Trichloroanisole

  • Compound Description: 2,4,6-Trichloroanisole (TCA) is a volatile compound known for its potent moldy or "corked" odor. It's a significant concern in the wine industry, as even trace amounts can render wine undrinkable. [, , , ]
  • Relevance: While structurally different from 2-isobutyl-3-methoxypyrazine, 2,4,6-trichloroanisole is often mentioned alongside it as a common off-flavor compound. They are both potent odorants with low odor thresholds, making their presence in water and beverages a significant concern. [, , , ]

Properties

CAS Number

24683-00-9

Product Name

2-Isobutyl-3-methoxypyrazine

IUPAC Name

2-methoxy-3-(2-methylpropyl)pyrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3

InChI Key

UXFSPRAGHGMRSQ-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CN=C1OC

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-isobutyl-3-methoxypyrazine
2-methoxy-3-isobutylpyrazine
3-isobutyl-2-methoxypyrazine

Canonical SMILES

CC(C)CC1=NC=CN=C1OC

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